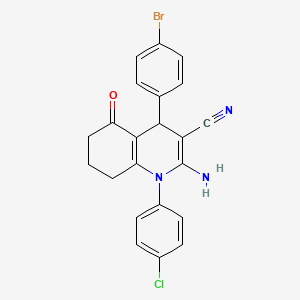![molecular formula C29H30N4O2 B11541861 N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11541861.png)
N'-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida es un compuesto orgánico complejo con una estructura única que combina un anillo de pirazol con un grupo hidrazida
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida normalmente implica la condensación de 3-(4-metilfenil)-1-fenil-1H-pirazol-4-carbaldehído con 2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida en condiciones ácidas o básicas. La reacción generalmente se lleva a cabo en un disolvente como etanol o metanol, y el producto se purifica por recristalización o cromatografía.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto no están bien documentados, pero probablemente implicarían la ampliación del proceso de síntesis de laboratorio. Esto incluiría la optimización de las condiciones de reacción para aumentar el rendimiento y la pureza, así como la implementación de técnicas de purificación eficientes.
Análisis De Reacciones Químicas
Tipos de Reacciones
N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida puede sufrir varias reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo hidrazida en una amina.
Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Las reacciones de sustitución electrofílica a menudo usan reactivos como halógenos (Cl₂, Br₂) o agentes nitrantes (HNO₃).
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas.
Aplicaciones Científicas De Investigación
N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas más complejas.
Medicina: Investigado por su potencial como agente terapéutico debido a su estructura única.
Industria: Posible uso en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida implica su interacción con objetivos moleculares como enzimas o receptores. La estructura del compuesto le permite unirse a sitios específicos, potencialmente inhibiendo o activando vías biológicas. Se requieren estudios detallados para dilucidar los objetivos moleculares exactos y las vías involucradas.
Comparación Con Compuestos Similares
Compuestos Similares
Acetoacetato de etilo: Un compuesto más simple utilizado en aplicaciones sintéticas similares.
Acetilacetona: Otro compuesto con un grupo funcional similar utilizado en varias reacciones químicas.
Unicidad
N'-{(E)-[3-(4-metilfenil)-1-fenil-1H-pirazol-4-il]metilideno}-2-[2-metil-5-(propan-2-il)fenoxi]acetohidrazida es única debido a su combinación de un anillo de pirazol y un grupo hidrazida, lo que proporciona propiedades químicas y biológicas distintas que no se encuentran en compuestos más simples como el acetoacetato de etilo o la acetilacetona.
Propiedades
Fórmula molecular |
C29H30N4O2 |
|---|---|
Peso molecular |
466.6 g/mol |
Nombre IUPAC |
N-[(E)-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylideneamino]-2-(2-methyl-5-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C29H30N4O2/c1-20(2)24-15-12-22(4)27(16-24)35-19-28(34)31-30-17-25-18-33(26-8-6-5-7-9-26)32-29(25)23-13-10-21(3)11-14-23/h5-18,20H,19H2,1-4H3,(H,31,34)/b30-17+ |
Clave InChI |
DXUXOGOLBRSOSZ-OCSSWDANSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)COC3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4 |
SMILES canónico |
CC1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)COC3=C(C=CC(=C3)C(C)C)C)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-oxo-2-[(4-sulfamoylphenyl)amino]ethyl N-(phenylcarbonyl)methioninate](/img/structure/B11541778.png)
![(2E)-[4-(4-bromophenyl)-1,3-thiazol-2-yl][2-(4-methylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B11541784.png)


![2-bromo-3,4-dimethyl-6-[(E)-(naphthalen-2-ylimino)methyl]phenol](/img/structure/B11541807.png)
![N-(4-bromophenyl)-N-(2-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-2-oxoethyl)benzenesulfonamide (non-preferred name)](/img/structure/B11541813.png)
![N-(5-chloro-2-methylphenyl)-4-{[(4-chlorophenyl)sulfanyl]methyl}benzamide](/img/structure/B11541819.png)
![4-[3-({(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}amino)imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol](/img/structure/B11541825.png)
methanone](/img/structure/B11541835.png)
![2,4-dichloro-N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11541838.png)
![(1S,2S,3aR)-2-(4-chlorophenyl)-1-[(4-methoxyphenyl)carbonyl]-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11541840.png)
![2-(4-ethoxyphenyl)-N-[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]-1,3-benzoxazol-5-amine](/img/structure/B11541848.png)
![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B11541849.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(2,4-dimethylphenyl)phenylalaninamide](/img/structure/B11541856.png)
